Fasiglifam hemihydrate

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Fasiglifam hemihydrate primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . This receptor is a G-protein coupled receptor for medium and long chain saturated and unsaturated fatty acids, playing a crucial role in glucose homeostasis . Fatty acid binding to FFAR1 increases glucose-stimulated insulin secretion and may also enhance the secretion of glucagon-like peptide 1 (GLP-1) .

Mode of Action

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA), indicating that these agonists may bind to distinct binding sites .

Biochemical Pathways

Fasiglifam’s interaction with FFAR1 leads to the potentiation of insulin secretion in a glucose-dependent manner . This is achieved by activating FFAR1 expressed in pancreatic β cells . The augmentation of glucose-induced insulin secretion by fasiglifam, γ-LA, or their combination was completely abolished in pancreatic islets of FFAR1-knockout mice .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in subjects with varying degrees of renal function . The systemic exposure of Fasiglifam was found to decrease with decreasing renal function, while the exposure of its metabolite M-I increased . Hemodialysis had no effect on Fasiglifam or M-I exposure . In subjects with hepatic impairment, the systemic exposure of Fasiglifam was reduced by approximately 20-40% .

Result of Action

Fasiglifam significantly improved glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It potentiates insulin release in conjunction with plasma free fatty acids (FFAs) in vivo .

Action Environment

The insulinotropic effect of Fasiglifam was found to be suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that the action, efficacy, and stability of Fasiglifam are influenced by the levels of plasma FFAs, indicating a significant role of the metabolic environment in the drug’s action .

Análisis Bioquímico

Biochemical Properties

Fasiglifam hemihydrate is a selective GPR40 agonist with an EC50 of 14 nM in human GPR40 expressing CHO cell line . It is 400-fold more potent than oleic acid . It interacts with the FFAR1 ligand γ-linolenic acid (γ-LA) in a positive cooperative manner .

Cellular Effects

This compound has been shown to potentiate insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells . It has also been found to cause a dose-dependent increase in serum total bile acid in rats and dogs . It was withdrawn from Phase III clinical trials due to concerns about liver safety .

Molecular Mechanism

This compound acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) in both Ca 2+ influx and insulin secretion assays . It is suggested that this compound and γ-LA may bind to distinct binding sites .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a dose-dependent increase in serum total bile acid in rats and dogs . The study was terminated due to liver safety concerns .

Dosage Effects in Animal Models

In animal models, the insulinotropic effect of this compound was suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that this compound potentiates insulin release in conjunction with plasma FFAs in vivo .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the GPR40 receptor and insulin secretion . It is suggested that this compound exerts its effects by acting cooperatively with endogenous plasma FFAs .

Transport and Distribution

This compound has been found to inhibit multiple influx (NTCP and OATPs) and efflux (BSEP and MRPs) hepatobiliary bile acid transporters at micromolar concentrations . This inhibition may contribute to the accumulation of this compound in the liver .

Subcellular Localization

Given its role as a GPR40 agonist, it is likely to interact with GPR40 receptors located on the cell membrane .

Métodos De Preparación

The synthesis of fasiglifam hemihydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and protected by patents . general synthetic strategies involve the use of selective reagents and catalysts to achieve the desired chemical transformations.

Análisis De Reacciones Químicas

Fasiglifam hemihydrate undergoes various chemical reactions, including:

Oxidation: Fasiglifam can be oxidized to form reactive metabolites, which may contribute to its hepatotoxicity.

Reduction: Reduction reactions are less common for fasiglifam, but it can undergo reductive metabolism in the liver.

Substitution: Fasiglifam can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Fasiglifam hemihydrate is unique among FFAR1 agonists due to its selective and potent activity. Similar compounds include:

GPR40 agonists: Other GPR40 agonists are in various stages of development, but fasiglifam was the first to show significant clinical efficacy.

GLP-1 receptor agonists: These compounds also enhance insulin secretion but through a different receptor and mechanism.

DPP-4 inhibitors: These drugs increase insulin secretion by preventing the degradation of incretin hormones. Fasiglifam’s uniqueness lies in its specific targeting of FFAR1 and its glucose-dependent insulinotropic effects, which reduce the risk of hypoglycemia compared to other antidiabetic agents

Actividad Biológica

Fasiglifam hemihydrate, also known as TAK-875, is a novel antidiabetic agent primarily acting as an agonist of the free fatty acid receptor 1 (FFAR1), which plays a critical role in the regulation of insulin secretion. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant research findings.

Fasiglifam functions as an ago-allosteric modulator of FFAR1, enhancing insulin secretion in a glucose-dependent manner . This means that its insulinotropic effects are only activated in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia—a common side effect associated with traditional insulin secretagogues like sulfonylureas .

Key Mechanisms

- Agonistic Activity : Fasiglifam binds to an allosteric site on FFAR1, enhancing its response to endogenous free fatty acids (FFAs) such as γ-linolenic acid (γ-LA) and palmitic acid .

- Synergistic Effects : The presence of FFAs significantly amplifies fasiglifam's ability to stimulate insulin secretion from pancreatic beta cells. This cooperative mechanism was demonstrated in studies showing that fasiglifam combined with γ-LA resulted in a 1.5 to 2-fold increase in insulin secretion compared to fasiglifam alone .

Pharmacokinetics

Fasiglifam exhibits favorable pharmacokinetic properties, including effective oral absorption and a manageable half-life. In clinical studies, it has shown consistent glucose-lowering effects without severe side effects.

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Molecular Weight | 1067.27 g/mol |

| Purity | 98% |

| Appearance | White to off-white solid powder |

| Bioavailability | High |

Studies indicate that approximately 60% of fasiglifam and its metabolites are reabsorbed through enterohepatic circulation, which may enhance its therapeutic efficacy .

Clinical Efficacy

Clinical trials have demonstrated that fasiglifam effectively reduces blood glucose levels and glycated hemoglobin (HbA1c) in patients with type 2 diabetes mellitus (T2DM). Notably, it has shown a low incidence of hypoglycemia compared to traditional therapies.

Clinical Study Findings

- Study Design : A randomized controlled trial involving T2DM patients.

- Results : Patients receiving fasiglifam exhibited a significant reduction in HbA1c levels compared to those on placebo:

| Treatment Group | Change in HbA1c (%) |

|---|---|

| Fasiglifam (10 mg) | -0.8 |

| Placebo | -0.1 |

These findings underscore fasiglifam's potential as a safe and effective treatment option for T2DM patients .

Case Studies

Several case studies have documented the real-world effectiveness and safety profile of fasiglifam:

- Case Study 1 : A 54-year-old male patient with poorly controlled T2DM switched from glibenclamide to fasiglifam. Over three months, his HbA1c decreased from 8.5% to 7.3%, with no episodes of hypoglycemia reported.

- Case Study 2 : A cohort study involving 120 T2DM patients indicated that those treated with fasiglifam experienced improved fasting plasma glucose levels and overall better glycemic control compared to those on traditional therapies.

Safety Profile

While fasiglifam has shown significant benefits in glycemic control, concerns regarding liver toxicity have been raised. Preclinical studies indicated instances of granulomatous inflammation in dogs treated with fasiglifam, necessitating careful monitoring during clinical use .

Propiedades

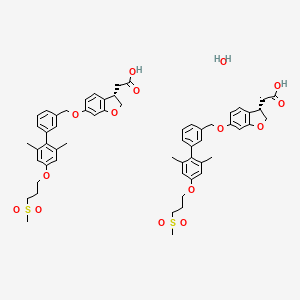

IUPAC Name |

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXYMYYDAVXPIK-IWKNALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160191 | |

| Record name | Fasiglifam hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374598-80-7 | |

| Record name | Fasiglifam hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASIGLIFAM HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.